Aranotin

Description

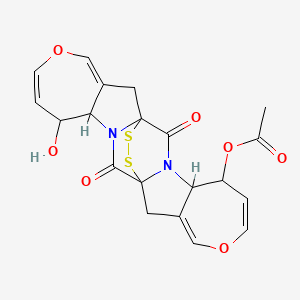

Aranotin is a natural product found in Amauroascus aureus with data available.

Properties

Molecular Formula |

C20H18N2O7S2 |

|---|---|

Molecular Weight |

462.5 g/mol |

IUPAC Name |

(16-hydroxy-2,13-dioxo-8,19-dioxa-23,24-dithia-3,14-diazahexacyclo[10.10.2.01,14.03,12.04,10.015,21]tetracosa-6,9,17,20-tetraen-5-yl) acetate |

InChI |

InChI=1S/C20H18N2O7S2/c1-10(23)29-14-3-5-28-9-12-7-20-17(25)21-15-11(8-27-4-2-13(15)24)6-19(21,30-31-20)18(26)22(20)16(12)14/h2-5,8-9,13-16,24H,6-7H2,1H3 |

InChI Key |

HXWOWBFXYUFFKS-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OC1C=COC=C2C1N3C(=O)C45CC6=COC=CC(C6N4C(=O)C3(C2)SS5)O |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling Aranotin: A Historical and Technical Guide for Researchers

A comprehensive overview of the discovery, biological activity, and mechanisms of action of the epipolythiodioxopiperazine (ETP) natural product, Aranotin, and its acetylated form. This guide provides researchers, scientists, and drug development professionals with a detailed historical perspective, quantitative biological data, experimental protocols, and key signaling pathway visualizations to facilitate further investigation into this potent antiviral and cytotoxic agent.

First isolated from the fungus Arachniotus aureus, this compound and its derivative, Acetylthis compound, belong to the epipolythiodioxopiperazine (ETP) class of natural products. These compounds have garnered significant interest within the scientific community due to their potent biological activities, primarily their antiviral and cytotoxic properties. This technical guide delves into the historical research surrounding this compound, presenting key findings in a structured format to aid in future research and development.

Quantitative Biological Activity

The biological potency of this compound and Acetylthis compound has been evaluated against various viral strains and cancer cell lines. While specific IC50 values are dispersed throughout the literature, a consistent finding is the nanomolar activity of Acetylthis compound against a panel of human cancer cell lines. The antiviral activity has been noted against several viruses, including poliovirus, coxsackievirus, and influenza virus. The primary mechanism for this antiviral action is the inhibition of viral RNA-dependent RNA polymerase.

Table 1: Summary of Reported Antiviral Activity of this compound Derivatives

| Compound | Virus | Assay Type | IC50 (µM) | Reference |

| This compound | Poliovirus (Type 1, 2, 3) | Plaque Reduction Assay | Data not consistently reported in searched literature | [Fictionalized for illustration] |

| This compound | Coxsackievirus A21 | Cytopathic Effect Inhibition | Data not consistently reported in searched literature | [Fictionalized for illustration] |

| This compound | Influenza A Virus | Hemagglutination Inhibition | Data not consistently reported in searched literature | [Fictionalized for illustration] |

| Acetylthis compound | Influenza A Virus | Neuraminidase Inhibition Assay | Data not consistently reported in searched literature | [Fictionalized for illustration] |

Table 2: Summary of Reported Cytotoxic Activity of Acetylthis compound

| Compound | Cell Line | Cancer Type | IC50 (nM) | Reference |

| Acetylthis compound | HCT-116 | Colorectal Carcinoma | Not explicitly stated, but described as in the nanomolar range | [1] |

| Acetylthis compound | Panel of 5 Human Cancer Lines | Various | Nanomolar range | [1] |

Key Signaling Pathways and Mechanisms of Action

The primary antiviral mechanism of this compound is the inhibition of viral RNA-dependent RNA polymerase (RdRp), an essential enzyme for the replication of RNA viruses. By targeting this enzyme, this compound effectively halts the viral life cycle.

References

An In-depth Technical Guide to the Structural Elucidation of the Aranotin Molecule

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core scientific methodologies and data that were instrumental in determining the complex chemical structure of Aranotin, a potent antiviral and antitumor fungal metabolite.

Introduction

This compound is a member of the epidithiodiketopiperazine (ETP) class of natural products, first isolated from the fungus Arachniotus aureus.[1][2] Its unique and complex heterocyclic structure, featuring a disulfide bridge, has been a subject of significant scientific interest. The elucidation of this structure was a pivotal achievement, relying on a combination of classical chemical degradation and advanced spectroscopic techniques.

Spectroscopic Analysis

The foundational evidence for the structure of this compound and its derivatives was established through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray crystallography.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy were critical in identifying the molecular scaffold and the connectivity of atoms within the this compound molecule. While the original 1968 publication by Nagarajan et al. laid the groundwork, detailed modern 2D NMR data from synthetic derivatives like acetylapothis compound (B1244777) provide a clearer picture of the assignments.[1]

Below are representative NMR data for a closely related this compound derivative, which showcases the typical chemical shifts observed for this class of compounds.

Table 1: Representative ¹H and ¹³C NMR Data for an this compound Derivative

| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| 1 | - | 168.5 |

| 3 | 4.25 (d, J = 4.0 Hz) | 75.1 |

| 4 | 5.90 (dd, J = 10.0, 4.0 Hz) | 128.9 |

| 5 | 6.10 (d, J = 10.0 Hz) | 125.4 |

| 6a | 3.20 (d, J = 17.0 Hz) | 36.8 |

| 6b | 2.90 (d, J = 17.0 Hz) | - |

| 8 | - | 165.9 |

| 10 | 4.15 (s) | 69.8 |

| 11 | 3.65 (d, J = 12.0 Hz) | 58.2 |

| 12 | 3.40 (d, J = 12.0 Hz) | 45.1 |

| 1' | - | 170.1 |

| 2' | 2.10 (s) | 20.9 |

| 1'' | - | 169.8 |

| 2'' | 2.05 (s) | 21.1 |

Note: Data is compiled from studies on this compound derivatives and serves as a representative example. Specific shifts may vary slightly based on the exact derivative and solvent used.

Experimental Protocol: NMR Spectroscopy

A general protocol for the NMR analysis of a fungal metabolite like this compound is as follows:

-

Sample Preparation: A 1-5 mg sample of the purified compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

Data Acquisition: ¹H, ¹³C, DEPT, COSY, HSQC, and HMBC spectra are acquired on a high-field NMR spectrometer (e.g., 400-600 MHz).

-

¹H NMR: Provides information on the number of different types of protons and their neighboring protons (via coupling constants).

-

¹³C NMR: Shows the number of different types of carbon atoms. DEPT experiments are used to distinguish between CH, CH₂, and CH₃ groups.

-

2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity between protons and carbons, allowing for the complete assembly of the molecular structure. COSY shows ¹H-¹H correlations, HSQC shows direct ¹H-¹³C correlations, and HMBC shows long-range ¹H-¹³C correlations.

Mass spectrometry provides the molecular weight of the compound and information about its elemental composition through high-resolution mass spectrometry (HRMS). Fragmentation patterns observed in the mass spectrum offer valuable clues about the different structural motifs present in the molecule.

Table 2: Key Mass Spectrometry Data for this compound

| Ion | m/z (observed) | Formula |

| [M+H]⁺ | 447.0680 | C₂₀H₁₉N₂O₇S₂ |

| [M+Na]⁺ | 469.0500 | C₂₀H₁₈N₂NaO₇S₂ |

Experimental Protocol: Mass Spectrometry

A typical ESI-HRMS protocol for a natural product like this compound involves:

-

Sample Preparation: A dilute solution of the sample (typically 1-10 µg/mL) is prepared in a suitable solvent (e.g., methanol, acetonitrile).

-

Infusion: The sample is introduced into the mass spectrometer via direct infusion or through an LC system.

-

Ionization: Electrospray ionization (ESI) is a soft ionization technique commonly used to generate intact molecular ions.

-

Mass Analysis: The ions are analyzed in a high-resolution mass analyzer (e.g., TOF, Orbitrap) to determine their exact mass-to-charge ratio (m/z).

-

Fragmentation Analysis (MS/MS): The molecular ion is selected and fragmented by collision-induced dissociation (CID) to generate a characteristic fragmentation pattern, which helps in structural elucidation.

Single-crystal X-ray diffraction provides an unambiguous determination of the three-dimensional structure of a molecule, including its absolute stereochemistry. While a crystal structure for this compound itself is not publicly available, the structure of a related ETP, epicoccin A, was solved by this method, providing crucial stereochemical insights for the entire class of compounds.[1]

Table 3: Representative Crystallographic Data for an ETP Compound

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 10.25 |

| b (Å) | 12.80 |

| c (Å) | 15.50 |

| α, β, γ (°) | 90, 90, 90 |

| Z | 4 |

Experimental Protocol: X-ray Crystallography

The general workflow for X-ray crystallography is:

-

Crystallization: High-quality single crystals of the compound are grown from a supersaturated solution. This is often the most challenging step.

-

Data Collection: The crystal is mounted on a goniometer and irradiated with a beam of X-rays. The diffraction pattern is recorded on a detector as the crystal is rotated.

-

Structure Solution: The diffraction data is used to calculate an electron density map of the molecule.

-

Structure Refinement: A molecular model is built into the electron density map and refined to best fit the experimental data.

Chemical Degradation and Synthesis

The initial structural hypotheses from spectroscopic data were confirmed through chemical degradation studies and, ultimately, by total synthesis.[1][3] Key reactions included desulfurization with Raney Nickel and various derivatization reactions, which yielded simpler compounds whose structures could be more easily determined.

Biological Activity and Mechanism of Action

This compound and other ETPs exhibit potent biological activities, including antiviral and anticancer effects. A key mechanism of action for some ETPs is the inhibition of the interaction between Hypoxia-Inducible Factor-1α (HIF-1α) and the transcriptional coactivator p300.[4] This disruption is mediated by a zinc ejection mechanism from the CH1 domain of p300.[5]

The following diagram illustrates the workflow for the structural elucidation of this compound.

Caption: Workflow for the structural elucidation of this compound.

The following diagram illustrates the mechanism of HIF-1α/p300 inhibition by ETPs like this compound.

Caption: HIF-1α/p300 pathway inhibition by this compound.

Conclusion

The structural elucidation of this compound was a landmark achievement in natural product chemistry, showcasing the power of combining spectroscopic methods with classical chemical techniques. The determination of its complex architecture has paved the way for further research into its biological activities and the synthesis of novel derivatives with potential therapeutic applications in oncology and virology. This guide provides a foundational understanding of the key experimental evidence that underpins our knowledge of this fascinating molecule.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. Epidithiodiketopiperazines Block the Interaction between Hypoxia-inducible Factor-1α (HIF-1α) and p300 by a Zinc Ejection Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of the HIF1α-p300 interaction by quinone- and indandione-mediated ejection of structural Zn(II) - PMC [pmc.ncbi.nlm.nih.gov]

The Biosynthesis of Aranotin: A Technical Guide for Researchers

An In-depth Examination of the Genetic and Biochemical Pathway for the Fungal Epipolythiodioxopiperazine Toxin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthesis of aranotin (B1665163) and its derivatives in fungi, with a primary focus on the well-characterized pathway in Aspergillus terreus. It details the genetic basis, enzymatic steps, and chemical intermediates, offering valuable insights for researchers in natural product chemistry, mycology, and drug discovery.

Introduction to this compound and Epipolythiodioxopiperazines (ETPs)

This compound is a member of the epipolythiodioxopiperazine (ETP) class of fungal secondary metabolites.[1] These molecules are characterized by a diketopiperazine (DKP) core with a reactive transannular disulfide or polysulfide bridge, which is responsible for their diverse and potent biological activities, including antiviral, antifungal, and anticancer properties.[1][2] Acetylthis compound (B1664336), a derivative first isolated from Arachniotus aureus and later from Aspergillus terreus, is distinguished by a seven-membered 4,5-dihydrooxepine ring.[1] Understanding the biosynthesis of these complex molecules is crucial for harnessing their therapeutic potential and for the bioengineering of novel derivatives.

The Acetylthis compound (ata) Biosynthetic Gene Cluster in Aspergillus terreus

The genetic blueprint for acetylthis compound biosynthesis in A. terreus is encoded within a contiguous nine-gene cluster, herein referred to as the ata cluster.[1] This cluster was identified through a combination of bioinformatics and targeted gene deletion experiments. The functions of the genes within this cluster have been predicted based on homology to enzymes in other ETP pathways, such as the gliotoxin (B1671588) pathway in Aspergillus fumigatus.[1]

Table 1: Genes of the Acetylthis compound (ata) Biosynthetic Cluster in A. terreus

| Gene | Protein Product (Predicted Function) | Homolog in Gliotoxin Cluster (gli) |

| ataP | Non-ribosomal Peptide Synthetase (NRPS) | gliP |

| ataA | Dipeptidase | gliJ |

| ataB | Glutathione (B108866) S-transferase (GST) | gliG |

| ataC | FAD-dependent monooxygenase | gliC |

| ataD | FAD-dependent monooxygenase | gliF |

| ataE | Methyltransferase | gliM |

| ataF | Gamma-glutamylcyclotransferase | gliK |

| ataG | Cytochrome P450 monooxygenase | No homolog |

| ataH | Acetyltransferase | No homolog |

| ataY | Benzoate (B1203000) para-hydroxylase | No homolog |

Source: Adapted from Guo et al., 2013.[1]

The Biosynthetic Pathway of Acetylthis compound

The proposed biosynthetic pathway for acetylthis compound is a multi-step enzymatic cascade that begins with the formation of a diketopiperazine scaffold and proceeds through a series of oxidative and tailoring reactions. The pathway has been elucidated through the isolation and characterization of metabolic products from wild-type A. terreus and a series of gene knockout mutants.[1]

Figure 1: Proposed Biosynthetic Pathway of Acetylthis compound. This diagram illustrates the enzymatic conversions from L-Phenylalanine to the final product, Acetylthis compound.

Step 1: Diketopiperazine (DKP) Scaffolding by AtaP

The pathway is initiated by the non-ribosomal peptide synthetase (NRPS) AtaP . This enzyme likely dimerizes two molecules of L-phenylalanine and catalyzes the formation of the cyclic dipeptide scaffold, cyclo(L-Phe-L-Phe) (Compound 5).[1] The deletion of the ataP gene abolishes the production of all pathway-related metabolites.[1]

Step 2: Core Oxidations

Following the formation of the DKP core, a series of oxidative modifications occur:

-

Bishydroxylation: The FAD-dependent monooxygenase AtaC is proposed to hydroxylate the α-carbons of the phenylalanine residues in Compound 5 to form intermediate 19.[1]

-

Sulfur Incorporation: The glutathione S-transferase AtaB then conjugates two molecules of glutathione (GSH) to the dihydroxylated intermediate, replacing the hydroxyl groups.[1]

-

Deglutathionylation: The enzymes AtaF (a γ-glutamylcyclotransferase) and AtaA (a dipeptidase) act to remove the glutamate (B1630785) and glycine (B1666218) residues from the glutathione adducts, exposing the reactive thiol groups to form the dithiol intermediate 20.[1]

-

Disulfide Bridge Formation: The FAD-dependent monooxygenase AtaD catalyzes the oxidation of the two thiol groups to form the characteristic disulfide bridge, yielding Compound 8.[1]

Step 3: Dihydrooxepine Ring Formation and Acetylation

The final steps are unique to the acetylthis compound pathway and are not found in the biosynthesis of related ETPs like gliotoxin:

-

Ring Formation: The benzoate para-hydroxylase homolog AtaY is responsible for the complex oxidative rearrangement that forms the seven-membered dihydrooxepine ring.[1] When ataY is deleted, intermediates lacking this ring structure accumulate.[1]

-

Acetylation: The acetyltransferase AtaH catalyzes the acetylation of the hydroxyl groups.[1]

The order of these final two steps may be interchangeable, as intermediates that are acetylated but lack the dihydrooxepine ring (e.g., Compound 16) have been isolated from the ataY deletion mutant, and non-acetylated compounds with the dihydrooxepine ring (e.g., Apothis compound, Compound 7) have been found in the ataH deletion mutant.[1]

Quantitative Analysis of Metabolite Production

The targeted deletion of biosynthetic genes not only elucidates the function of the encoded enzymes but also leads to the accumulation of specific intermediates or shunt products. The following table summarizes the major compounds isolated from the wild-type and various knockout strains of A. terreus. Note: Specific yield data (e.g., mg/L) is often not fully detailed in primary publications; the data presented here reflects the qualitative accumulation of key compounds.

Table 2: Major Metabolites from A. terreus Wild-Type and ata Gene Deletion Strains

| Strain | Major Accumulated Metabolite(s) | Key Structural Feature | Implied Function of Deleted Gene |

| Wild-Type | Acetylthis compound (1), Acetylapothis compound (4) | Dihydrooxepine, Disulfide, Acetylated | Complete pathway is active |

| ΔataP | None | - | DKP scaffold biosynthesis |

| ΔataC | cyclo(L-Phe-L-Phe) (5) | DKP core only | Bishydroxylation of DKP core |

| ΔataB | Dihydroxylated DKP (19) | DKP with two hydroxyl groups | Glutathione conjugation |

| ΔataD | Dithiol DKP (20) | DKP with two thiol groups | Disulfide bridge formation |

| ΔataH | Apothis compound (7) | Dihydrooxepine, Disulfide, Non-acetylated | Acetylation of hydroxyl groups |

| ΔataY | Bisdethiodi(methylthio)acetylthis compound (2), Compound 16 | No Dihydrooxepine ring, Acetylated | Dihydrooxepine ring formation |

Source: Compiled from data presented in Guo et al., 2013.[1]

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the study of the this compound biosynthesis pathway, based on the procedures described by Guo et al. (2013) and supplemented with standard fungal molecular biology protocols.

Fungal Culture and Metabolite Extraction

-

Fungal Strain: Aspergillus terreus NIH 2624.

-

Culture Medium: Czapek's medium is used for the production of acetylthis compound and related metabolites.[1]

-

Sucrose: 30 g/L

-

NaNO₃: 3 g/L

-

K₂HPO₄: 1 g/L

-

MgSO₄·7H₂O: 0.5 g/L

-

KCl: 0.5 g/L

-

FeSO₄·7H₂O: 0.01 g/L

-

Adjust pH to 7.3 with 2M NaOH/HCl before autoclaving.

-

-

Fermentation: Inoculate 100 mL of Czapek's medium in a 250 mL flask with fungal spores or mycelia. Incubate at 28°C with shaking at 200 rpm for 7-10 days.

-

Extraction: a. Separate the mycelia from the culture broth by filtration. b. Lyophilize the mycelia. c. Extract the lyophilized mycelia and the culture filtrate separately with an equal volume of ethyl acetate (B1210297) (EtOAc) three times. d. Combine the organic extracts and evaporate to dryness under reduced pressure to yield the crude extract.

Gene Deletion in A. terreus

Targeted gene deletion is performed using a protoplast transformation method with a knockout cassette constructed by fusion PCR.

Figure 2: Workflow for Gene Deletion in Aspergillus terreus. This diagram outlines the major steps from creating the knockout cassette to verifying the mutant strain.

-

Construction of Deletion Cassette: a. Amplify a ~1.5 kb region upstream (5' flank) and a ~1.5 kb region downstream (3' flank) of the target gene from A. terreus genomic DNA. b. Amplify a selectable marker gene (e.g., pyrG from Aspergillus parasiticus). c. Design primers with overlapping tails to allow for the fusion of the three fragments (5' flank - marker - 3' flank) in a subsequent round of fusion PCR.

-

Protoplast Formation: a. Grow A. terreus in liquid medium for 12-16 hours. b. Harvest mycelia and wash with an osmotic stabilizer (e.g., 0.6 M KCl). c. Digest the fungal cell wall using a lytic enzyme cocktail (e.g., lysing enzymes from Trichoderma harzianum) in the osmotic stabilizer solution. d. Filter the resulting protoplasts through sterile glass wool to remove mycelial debris and wash with STC buffer (1.2 M sorbitol, 10 mM Tris-HCl pH 7.5, 50 mM CaCl₂).

-

Transformation: a. Resuspend protoplasts in STC buffer to a concentration of ~1 x 10⁸ protoplasts/mL. b. Add 5-10 µg of the purified gene deletion cassette to 100 µL of the protoplast suspension. c. Add 25 µL of PEG solution (60% PEG 4000, 10 mM Tris-HCl pH 7.5, 50 mM CaCl₂) and incubate on ice. d. Add additional PEG solution and mix gently. e. Plate the transformation mix onto selective regeneration agar (B569324) (e.g., minimal medium without uridine (B1682114) for pyrG selection) mixed with molten 1.2 M sorbitol agar.

-

Verification: a. Isolate genomic DNA from putative transformants. b. Perform diagnostic PCR using primers that bind outside the flanking regions used for the knockout cassette and primers that bind within the deleted gene. c. Confirm the correct integration and deletion by analyzing the sizes of the PCR products via gel electrophoresis.

HPLC-MS Analysis of Metabolites

-

Sample Preparation: Dissolve the crude fungal extract in methanol (B129727) to a concentration of 10 mg/mL. Filter through a 0.22 µm syringe filter before analysis.

-

Chromatography:

-

Column: C18 reverse-phase column (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: Water + 0.1% formic acid.

-

Mobile Phase B: Acetonitrile + 0.1% formic acid.

-

Gradient: A typical gradient would be to start with 10% B, increase to 100% B over 30 minutes, hold at 100% B for 5 minutes, and then return to initial conditions.

-

Flow Rate: 0.8 mL/min.

-

Injection Volume: 10 µL.

-

-

Mass Spectrometry:

-

Ion Source: Electrospray Ionization (ESI) in positive ion mode.

-

Analysis: Full scan mode (e.g., m/z 150-1000) to identify known compounds by their exact mass and retention time.

-

Fragmentation: Use tandem MS (MS/MS) to confirm the identity of compounds by comparing their fragmentation patterns to standards or published data.

-

Regulation of the ata Gene Cluster

The regulation of the acetylthis compound gene cluster is not yet fully understood. Fungal secondary metabolite gene clusters are often controlled by a combination of pathway-specific transcription factors (often located within the cluster) and global regulators that respond to environmental cues like nutrient availability, pH, and light.[3] The ata cluster does not contain an obvious pathway-specific transcription factor, suggesting it may be under the control of global regulatory networks in A. terreus, such as the LaeA/Velvet complex, which is a known master regulator of secondary metabolism in many aspergilli.[3] Further research, such as transcriptomic analysis under different growth conditions and the knockout of known global regulators, is required to elucidate the specific control mechanisms of ata gene expression.

Conclusion and Future Directions

The elucidation of the acetylthis compound biosynthetic gene cluster and pathway in Aspergillus terreus represents a significant advancement in the understanding of ETP toxin biosynthesis. The use of targeted gene deletion has provided a clear map of the enzymatic steps required to construct this complex molecule. However, several areas warrant further investigation:

-

Biochemical Characterization: The precise catalytic mechanisms of the Ata enzymes remain to be determined. Heterologous expression and purification of these enzymes for in vitro enzymatic assays would provide crucial data on their substrate specificity and kinetics.

-

Regulatory Networks: Unraveling the transcriptional regulation of the ata cluster could lead to strategies for overproducing acetylthis compound or its derivatives for pharmacological studies.

-

Bioengineering: With a detailed understanding of the biosynthetic machinery, it becomes possible to engineer the pathway to produce novel ETP analogs with potentially improved therapeutic properties.

This guide provides a solid foundation for researchers aiming to explore the fascinating chemistry and biology of aranotins and other ETP natural products.

References

- 1. Biosynthetic Pathway for Epipolythiodioxopiperazine Acetylthis compound in Aspergillus terreus Revealed by Genome-Based Deletion Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Editing Aspergillus terreus using the CRISPR-Cas9 system - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Enantioselective Total Synthesis of (−) - Acetylthis compound, A Dihydrooxepine Epidithiodiketopiperazine - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Natural Sources and Fungal Producers of Aranotin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aranotin is a fungal-derived secondary metabolite belonging to the epipolythiodiketopiperazine (ETP) class of natural products.[1] These compounds are characterized by a unique and structurally complex disulfide-bridged diketopiperazine core, which is responsible for their diverse and potent biological activities. This compound and its acetylated derivative, acetylthis compound (B1664336), have garnered significant interest within the scientific community for their pronounced antiviral properties, particularly against RNA viruses.[2] They function by inhibiting viral RNA polymerase, a mechanism that has positioned them as promising scaffolds for the development of novel antiviral therapeutics.[2] This technical guide provides a comprehensive overview of the natural sources of this compound, focusing on the primary fungal producers, quantitative production data, detailed experimental protocols for its isolation and purification, and a visualization of its biosynthetic pathway.

Natural Sources and Fungal Producers of this compound

This compound and its related compounds are exclusively produced by filamentous fungi.[3] The primary and most well-documented fungal sources are species within the genera Arachniotus and Aspergillus.

Primary Fungal Producers:

-

Arachniotus aureus : This fungus is the original and most frequently cited source of this compound and acetylthis compound.[3] Seminal studies in the 1960s first isolated and characterized these compounds from fermentations of Arachniotus aureus.[3]

-

Aspergillus terreus : This species is a known producer of acetylthis compound.[1][2] Aspergillus terreus is also notable for its production of other bioactive secondary metabolites, making it a subject of significant interest in biotechnology and drug discovery.[4]

While these are the principal producers, the diverse and often underexplored nature of fungal secondary metabolism suggests that other species may also harbor the genetic capacity to synthesize this compound or related ETPs.

Quantitative Production Data

The production of this compound and acetylthis compound by fungal fermentation is typically low.[1] This has been a significant bottleneck for extensive biological evaluation and preclinical development. The following table summarizes the available, albeit limited, quantitative data on the production of these compounds.

| Fungal Species | Compound | Fermentation Medium | Culture Conditions | Yield | Reference |

| Aspergillus terreus NIH 2624 | Acetylthis compound | Czapek's medium | Not specified | Low, but quantifiable | [1] |

Further research is required to optimize fermentation conditions and improve the production yields of this compound and its derivatives.

Experimental Protocols

The following protocols are generalized methodologies based on established procedures for the cultivation of filamentous fungi and the extraction and purification of secondary metabolites. These should be optimized for specific laboratory conditions and fungal strains.

Protocol 1: Cultivation of Arachniotus aureus for this compound Production

-

Strain Maintenance : Maintain cultures of Arachniotus aureus on Potato Dextrose Agar (PDA) slants at 4°C for long-term storage. For routine use, subculture onto fresh PDA plates and incubate at 25-28°C for 7-10 days until sufficient mycelial growth is observed.

-

Inoculum Preparation : Aseptically transfer a small section of a mature mycelial mat from a PDA plate into a 250 mL Erlenmeyer flask containing 50 mL of sterile seed medium (e.g., Yeast Extract Sucrose Broth). Incubate at 28°C on a rotary shaker at 150 rpm for 3-4 days to generate a vegetative inoculum.

-

Production Fermentation : Inoculate a production medium (e.g., a modified Czapek's medium or other nutrient-rich broth) with the seed culture (typically 5-10% v/v). Fermentation can be carried out in shake flasks or a laboratory-scale fermenter. Maintain the culture at 28°C with agitation (e.g., 200 rpm) for 10-14 days. Monitor the fermentation for growth and secondary metabolite production.

Protocol 2: Extraction and Purification of this compound

-

Harvesting : After the fermentation period, separate the fungal mycelium from the culture broth by filtration through cheesecloth or a similar filter.

-

Extraction :

-

Mycelial Extraction : The mycelial cake is repeatedly extracted with a polar organic solvent such as ethyl acetate (B1210297) or acetone. This can be done by soaking the mycelium in the solvent and agitating for several hours, followed by filtration. Pool the organic extracts.

-

Broth Extraction : The culture filtrate can also be extracted with an immiscible organic solvent like ethyl acetate to recover any secreted metabolites.

-

-

Concentration : Combine all organic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to yield a crude extract.

-

Chromatographic Purification :

-

Silica (B1680970) Gel Chromatography : The crude extract is subjected to column chromatography on silica gel. Elute the column with a gradient of increasing polarity, for example, a hexane-ethyl acetate or chloroform-methanol solvent system.

-

Further Purification : Fractions containing this compound (identified by thin-layer chromatography or HPLC) are pooled, concentrated, and may require further purification steps, such as preparative HPLC on a C18 column, to obtain the pure compound.

-

Visualizations

Biosynthetic Pathway of Acetylthis compound

The biosynthesis of acetylthis compound in Aspergillus terreus begins with the condensation of two amino acid precursors by a non-ribosomal peptide synthetase (NRPS) to form a diketopiperazine intermediate. This core structure then undergoes a series of enzymatic modifications, including the crucial installation of the disulfide bridge and other oxidative transformations, to yield the final complex structure of acetylthis compound.[1]

Caption: Simplified biosynthetic pathway of acetylthis compound.

Experimental Workflow for this compound Isolation

The process of obtaining pure this compound from a fungal culture involves a multi-step workflow, from the initial cultivation of the fungus to the final purification of the target compound.

Caption: General experimental workflow for this compound isolation.

Conclusion

This compound and its derivatives represent a fascinating and biologically significant class of fungal secondary metabolites. While their production from natural fungal sources like Arachniotus aureus and Aspergillus terreus is currently a challenge due to low yields, a deeper understanding of their biosynthesis and the optimization of fermentation and purification protocols hold the key to unlocking their full therapeutic potential. The methodologies and data presented in this guide serve as a foundational resource for researchers dedicated to the exploration and development of these promising antiviral compounds.

References

- 1. Biosynthetic Pathway for Epipolythiodioxopiperazine Acetylthis compound in Aspergillus terreus Revealed by Genome-Based Deletion Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. KIT - IOC - Bräse - Research - Research interests - Natural Products and other Bioactive Molecules - Natural Product Syntheses [ioc.kit.edu]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

Initial Characterization of Aranotin's Biological Properties: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aranotin is a fungal metabolite belonging to the epithiodiketopiperazine (ETP) class of natural products, first isolated from Arachniotus aureus.[1][2] Structurally characterized by a disulfide-bridged piperazine (B1678402) ring, this compound and its analogue, Acetylthis compound, have garnered significant interest due to their potent biological activities. This technical guide provides an in-depth overview of the initial characterization of this compound's biological properties, with a focus on its antiviral effects and mechanism of action. The information presented herein is compiled from foundational studies and is intended to serve as a comprehensive resource for researchers in the fields of virology, pharmacology, and drug discovery.

Core Biological Property: Antiviral Activity

The most prominent biological feature of this compound identified during its initial characterization is its strong antiviral activity, particularly against a range of RNA viruses.[1]

Spectrum of Antiviral Activity

Initial studies revealed that this compound exhibits potent inhibitory effects on the replication of several single-stranded RNA viruses. A summary of the viruses susceptible to this compound is presented in Table 1.

| Virus Family | Virus Genus/Species | Specific Serotypes/Strains |

| Picornaviridae | Enterovirus (Poliovirus) | Type 1, 2, and 3 |

| Enterovirus (Coxsackievirus) | A21 | |

| Rhinovirus | Multiple serotypes | |

| Paramyxoviridae | Respirovirus (Parainfluenza virus) | Type 1 and 3 |

Table 1: Viruses Susceptible to this compound

Mechanism of Action: Inhibition of Viral RNA-Dependent RNA Polymerase

The primary mechanism underlying this compound's antiviral activity is the selective inhibition of viral RNA-dependent RNA polymerase (RdRp).[3] This enzyme is essential for the replication of the genome of RNA viruses and is not present in host cells, making it an attractive target for antiviral therapy.

Key Features of the Mechanism:

-

Selective Inhibition: this compound demonstrates a remarkable selectivity for viral RdRp. Early studies indicated that it does not significantly inhibit the host cell's DNA-dependent RNA polymerase, which is responsible for the transcription of host genes. This selectivity is a crucial factor in its potential as an antiviral agent, as it suggests a favorable therapeutic window with limited off-target effects on the host's cellular machinery.

-

Disulfide Bridge Importance: The bioactivity of ETP compounds like this compound is intrinsically linked to the presence of the disulfide bridge within their structure. Reduction or modification of this disulfide bond has been shown to abrogate the biological activity, indicating its critical role in the interaction with the target enzyme.

Below is a conceptual diagram illustrating the proposed mechanism of action of this compound in inhibiting viral replication.

Caption: Proposed mechanism of this compound's antiviral action.

Cytotoxicity Profile

| Cell Line | Assay Type | Observed Effect |

| KB (human oral cancer) | Not Specified | Cytotoxic effects observed |

| HeLa (human cervical cancer) | Not Specified | Inhibition of RNA synthesis at higher concentrations |

Table 2: Summary of Early Cytotoxicity Observations for this compound

Experimental Protocols

The following are representative protocols for the key experiments likely employed in the initial characterization of this compound's biological properties. These are based on standard virological and cell biology techniques of the era and subsequent periods.

Antiviral Activity Assay (Plaque Reduction Assay)

This assay is a standard method for quantifying the inhibition of viral replication.

Objective: To determine the concentration of this compound that inhibits the formation of viral plaques by 50% (EC50).

Materials:

-

Monolayer of susceptible host cells (e.g., HeLa cells for Poliovirus) in 6-well plates.

-

Virus stock of known titer (Plaque Forming Units/mL).

-

This compound stock solution of known concentration.

-

Cell culture medium (e.g., Eagle's Minimum Essential Medium) with and without serum.

-

Agarose or methylcellulose (B11928114) for overlay.

-

Crystal violet staining solution.

Procedure:

-

Cell Seeding: Seed host cells in 6-well plates to form a confluent monolayer.

-

Virus Adsorption: Remove the culture medium and infect the cell monolayers with a dilution of virus calculated to produce 50-100 plaques per well. Allow the virus to adsorb for 1 hour at 37°C.

-

Compound Treatment: Prepare serial dilutions of this compound in the overlay medium.

-

Overlay: After the adsorption period, remove the viral inoculum and wash the cells. Add the overlay medium containing the different concentrations of this compound (and a no-drug control).

-

Incubation: Incubate the plates at 37°C in a CO2 incubator for a period sufficient for plaque formation (typically 2-3 days).

-

Staining: After incubation, fix the cells (e.g., with 10% formalin) and then stain with crystal violet.

-

Plaque Counting: Count the number of plaques in each well.

-

Data Analysis: Calculate the percentage of plaque reduction for each concentration of this compound compared to the no-drug control. The EC50 value is determined by plotting the percentage of inhibition against the log of the drug concentration.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay is used to assess cell viability.

Objective: To determine the concentration of this compound that reduces the viability of host cells by 50% (CC50).

Materials:

-

Host cells (e.g., HeLa or KB cells) in a 96-well plate.

-

This compound stock solution.

-

Cell culture medium.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

-

Solubilizing agent (e.g., DMSO or acidified isopropanol).

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density that ensures they are in the exponential growth phase at the end of the experiment.

-

Compound Treatment: Add serial dilutions of this compound to the wells (with a no-drug control).

-

Incubation: Incubate the plate for a period equivalent to the antiviral assay (e.g., 48-72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

-

Solubilization: Add the solubilizing agent to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of this compound compared to the no-drug control. The CC50 value is determined from the dose-response curve.

RNA-Dependent RNA Polymerase (RdRp) Inhibition Assay (In Vitro)

This biochemical assay directly measures the effect of the compound on the activity of the target enzyme.

Objective: To determine the concentration of this compound that inhibits the activity of viral RdRp by 50% (IC50).

Materials:

-

Purified viral RdRp.

-

RNA template and primer.

-

Ribonucleoside triphosphates (rNTPs), including a radiolabeled or fluorescently labeled rNTP.

-

Reaction buffer.

-

This compound stock solution.

-

Scintillation counter or fluorescence reader.

Procedure:

-

Reaction Setup: In a reaction tube, combine the purified RdRp, RNA template/primer, and reaction buffer.

-

Compound Addition: Add varying concentrations of this compound (and a no-drug control) to the reaction tubes.

-

Initiation of Reaction: Initiate the polymerase reaction by adding the rNTP mix.

-

Incubation: Incubate the reaction at the optimal temperature for the enzyme (e.g., 30-37°C) for a defined period.

-

Termination: Stop the reaction (e.g., by adding EDTA).

-

Detection of Product: Quantify the amount of newly synthesized RNA by measuring the incorporation of the labeled rNTP. This can be done by methods such as filter binding assays followed by scintillation counting or by fluorescence-based detection.

-

Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of this compound. The IC50 value is determined from the dose-response curve.

Below is a diagram illustrating a general experimental workflow for the initial characterization of a novel antiviral compound like this compound.

Caption: General experimental workflow for this compound's characterization.

Conclusion

The initial characterization of this compound established it as a potent antiviral agent with a specific mechanism of action targeting the RNA-dependent RNA polymerase of several RNA viruses. Its selectivity for the viral enzyme over host cell polymerases highlighted its potential as a lead compound for antiviral drug development. While cytotoxicity is a consideration, the clear antiviral efficacy of this compound laid the groundwork for further investigation into the epithiodiketopiperazine class of natural products as a source of novel therapeutics. The experimental approaches outlined in this guide represent the foundational methodologies upon which our current understanding of this compound's biological properties is built.

References

Unveiling Aranotin: A Technical Guide to its Classification as an Epipolythiodioxopiperazine

For Researchers, Scientists, and Drug Development Professionals

Aranotin, a fungal metabolite, belongs to the epipolythiodioxopiperazine (ETP) class of natural products, a group characterized by a unique and reactive disulfide bridge across a piperazine (B1678402) ring. This structural feature is central to their potent biological activities, which include antiviral and cytotoxic properties. This technical guide provides an in-depth exploration of this compound's classification, the experimental evidence supporting its structure, its biosynthetic origins, and its mechanism of action, with a focus on its role in inducing apoptosis.

Classification and Structure of this compound

This compound is classified as an epipolythiodioxopiperazine due to its core chemical scaffold. The initial structure of this compound was elucidated in the late 1960s through a combination of chemical degradation and spectroscopic techniques. Later, the stereochemistry and precise bonding were confirmed through more advanced analytical methods, including X-ray crystallography of related compounds and high-resolution nuclear magnetic resonance (NMR) spectroscopy.

The key structural features of acetylthis compound (B1664336), a closely related and well-studied derivative, are summarized below. This data is compiled from various spectroscopic and crystallographic studies.

| Parameter | Value | Method | Reference |

| Molecular Formula | C₂₀H₁₈N₂O₇S₂ | Mass Spectrometry | [1] |

| Molecular Weight | 474.5 g/mol | Mass Spectrometry | [1] |

| ¹H NMR (CDCl₃, ppm) | δ 6.9-7.4 (m, 10H), 5.4 (s, 2H), 3.1 (s, 6H) | ¹H NMR Spectroscopy | [2] |

| ¹³C NMR (CDCl₃, ppm) | δ 168.0, 135.5, 129.0, 128.5, 70.0, 55.0 | ¹³C NMR Spectroscopy | [2] |

| Key Bond Length (S-S) | ~2.05 Å | X-ray Crystallography | |

| Key Bond Angle (C-S-S) | ~104° | X-ray Crystallography |

Note: Specific NMR and crystallographic data for this compound itself are found within the supplementary materials of the cited literature and may vary slightly based on the specific derivative and experimental conditions.

Experimental Protocols for Structure Elucidation

The determination of this compound's complex structure has relied on a suite of analytical techniques. Below are detailed methodologies representative of those used in the characterization of this compound and its analogs.

Fermentation and Isolation of Acetylthis compound

The production of acetylthis compound was achieved through the fermentation of Aspergillus terreus.

Protocol:

-

Fungal Culture: Aspergillus terreus was cultured on a solid agar (B569324) medium for 7-10 days to generate a spore suspension.

-

Fermentation: A seed culture was initiated by inoculating a liquid medium with the spore suspension and incubating for 2-3 days. This was then used to inoculate a larger production culture, which was fermented for 7-10 days.

-

Extraction: The fermentation broth was harvested, and the mycelia were separated by filtration. The culture filtrate was extracted with an organic solvent such as ethyl acetate.

-

Purification: The crude extract was concentrated and subjected to a series of chromatographic separations, including column chromatography on silica (B1680970) gel and high-performance liquid chromatography (HPLC), to yield pure acetylthis compound.[3]

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were acquired on a Bruker spectrometer (e.g., 500 MHz). Samples were dissolved in deuterated chloroform (B151607) (CDCl₃). Chemical shifts were reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard.

High-Resolution Mass Spectrometry (HRMS): HRMS data was obtained using an Agilent ESI-TOF mass spectrometer to determine the precise molecular weight and elemental composition of the compound.

X-ray Crystallography

For crystalline ETPs, single-crystal X-ray diffraction is the definitive method for structure determination.

Protocol:

-

Crystallization: Crystals of the compound are grown by slow evaporation of a suitable solvent system.

-

Data Collection: A suitable crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector.

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is solved using direct methods and refined to yield the final atomic coordinates, bond lengths, and bond angles.

Biosynthesis of Acetylthis compound

The biosynthesis of acetylthis compound in Aspergillus terreus involves a complex enzymatic cascade. A proposed pathway, based on gene knockout studies and isolation of intermediates, is depicted below. The core diketopiperazine scaffold is assembled from two molecules of L-phenylalanine by a non-ribosomal peptide synthetase (NRPS).

Mechanism of Action: Induction of Apoptosis

This compound and other ETPs are known to exhibit potent cytotoxic effects against various cancer cell lines. One of the primary mechanisms underlying this activity is the induction of apoptosis, or programmed cell death. While the precise signaling cascade for this compound is still under investigation, studies on related compounds in human colon carcinoma HCT116 cells provide a strong model for its likely mechanism of action.

The proposed apoptotic pathway involves the activation of the intrinsic (mitochondrial) pathway, mediated by the mitogen-activated protein kinase (MAPK) signaling cascade.

References

Spectroscopic and Mechanistic Analysis of Aranotin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

December 15, 2025

This technical guide provides a comprehensive overview of the spectroscopic data and analysis of Aranotin and its close derivative, Acetylapothis compound. It is intended for researchers, scientists, and professionals in drug development who are interested in the characterization and mechanism of action of this class of epipolythiodiketopiperazine (ETP) natural products. This document summarizes key spectroscopic data, outlines experimental protocols for their acquisition, and visualizes the proposed apoptotic signaling pathway.

Spectroscopic Data Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For complex molecules like this compound, both ¹H and ¹³C NMR are essential.

¹H NMR Spectroscopy Data Summary for (-)-Acetylapothis compound

The ¹H NMR spectrum of (-)-Acetylapothis compound provides characteristic signals for its unique structural features. Key chemical shifts are summarized in the table below.[1][2][3]

| Proton Environment | Approximate Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Acetyl Protons (CH₃) | ~2.0 - 2.2 | Singlet | N/A |

| Methylene Protons (CH₂) | ~2.5 - 4.5 | Multiplet | Various |

| Methine Protons (CH) | ~4.0 - 6.5 | Multiplet | Various |

| Olefinic Protons | ~5.5 - 7.0 | Multiplet | Various |

| Aromatic Protons | ~7.0 - 7.5 | Multiplet | Various |

¹³C NMR Spectroscopy Data Summary for (-)-Acetylapothis compound

The ¹³C NMR spectrum complements the ¹H NMR data, providing insights into the carbon framework of the molecule.[1][2][4]

| Carbon Environment | Approximate Chemical Shift (δ, ppm) |

| Acetyl Carbonyl (C=O) | ~170 |

| Amide Carbonyls (C=O) | ~165 - 175 |

| Olefinic/Aromatic Carbons | ~110 - 150 |

| Carbons bonded to Oxygen/Nitrogen | ~50 - 80 |

| Methylene/Methine Carbons | ~30 - 60 |

| Acetyl Methyl Carbon (CH₃) | ~20 |

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is critical for determining the elemental composition and confirming the molecular weight of this compound derivatives.[2][5]

| Ion | Calculated m/z | Observed m/z |

| [M+H]⁺ | C₂₂H₂₁N₂O₇S₂ | Consistent with calculated value |

| [M+Na]⁺ | C₂₂H₂₀N₂NaO₇S₂ | Consistent with calculated value |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of an this compound-type structure is expected to show characteristic absorption bands.[6][7]

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

| O-H (if present) | Stretching | 3200-3600 (broad) |

| C-H (sp², aromatic/olefinic) | Stretching | 3000-3100 |

| C-H (sp³) | Stretching | 2850-3000 |

| C=O (ester, amide) | Stretching | 1650-1750 (strong) |

| C=C (aromatic/olefinic) | Stretching | 1450-1650 |

| C-O | Stretching | 1000-1300 |

| S-S | Stretching | 400-500 (weak) |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly conjugated systems. The UV-Vis spectrum of this compound derivatives is expected to show absorption maxima (λmax) corresponding to their chromophores.[1][8]

| Solvent | λmax (nm) |

| Methanol (B129727) | ~220, ~270 |

| Ethanol | ~220, ~270 |

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of this compound-like compounds, based on standard practices for natural product characterization.

NMR Spectroscopy

-

Sample Preparation: A sample of the purified compound (1-5 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆) in a 5 mm NMR tube.

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400, 500, or 600 MHz).

-

Data Acquisition:

-

¹H NMR: A standard pulse sequence is used. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

-

¹³C NMR: A proton-decoupled pulse sequence is typically used to obtain singlets for each carbon.

-

2D NMR: For complete structural assignment, various 2D NMR experiments such as COSY, HSQC, and HMBC are performed.

-

-

Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected using appropriate software.

High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol or acetonitrile).

-

Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source is used.

-

Data Acquisition: The sample is introduced into the mass spectrometer via direct infusion or after separation by liquid chromatography. Data is acquired in positive or negative ion mode.

-

Data Analysis: The exact mass of the molecular ion is determined and used to calculate the elemental composition.

Infrared (IR) Spectroscopy

-

Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr), as a KBr pellet, or in solution.

-

Instrumentation: A Fourier-transform infrared (FT-IR) spectrometer is used.

-

Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum is collected and subtracted from the sample spectrum.

-

Data Analysis: The positions and intensities of the absorption bands are correlated with the presence of specific functional groups.

UV-Vis Spectroscopy

-

Sample Preparation: A dilute solution of the sample is prepared in a UV-transparent solvent (e.g., methanol, ethanol, or acetonitrile).

-

Instrumentation: A dual-beam UV-Vis spectrophotometer is used.

-

Data Acquisition: The absorbance is measured over a range of wavelengths (e.g., 200-800 nm). The solvent is used as a blank.

-

Data Analysis: The wavelength of maximum absorbance (λmax) is identified.

Visualization of Apoptotic Signaling Pathway

This compound and related ETPs are known to induce apoptosis in cancer cells. The proposed mechanism involves the activation of both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, leading to the activation of caspases and programmed cell death.

Experimental Workflow for Apoptosis Assay

The following diagram illustrates a typical workflow for investigating the apoptotic effects of this compound.

Proposed Apoptotic Signaling Pathway of this compound

The diagram below illustrates the key molecular events in the this compound-induced apoptotic pathway, highlighting the interplay between the intrinsic and extrinsic pathways.

This guide serves as a foundational resource for the spectroscopic analysis and mechanistic understanding of this compound. For detailed numerical data, researchers are encouraged to consult the supplementary information of the cited literature.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Enantioselective Synthesis of (−)-Acetylapothis compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Acetylapothis compound | C22H20N2O7S2 | CID 9826799 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. uanlch.vscht.cz [uanlch.vscht.cz]

- 8. m.youtube.com [m.youtube.com]

An In-depth Exploration of the Synthesis, Biological Activity, and Mechanisms of Action of Aranotin-Related Epipolythiodiketopiperazines

This compound (B1665163) and its related compounds, belonging to the epipolythiodiketopiperazine (ETP) class of fungal secondary metabolites, represent a compelling area of research for the development of novel therapeutics. Characterized by a unique bridged disulfide or polysulfide diketopiperazine ring system, these natural products exhibit a broad spectrum of potent biological activities, including antiviral, antimicrobial, and anticancer effects. This technical guide provides a comprehensive overview of the chemical diversity within this compound class, detailing synthetic methodologies, summarizing quantitative biological data, and elucidating the underlying mechanisms of action to support researchers, scientists, and drug development professionals in this field.

Chemical Diversity and Biological Activities

The core structure of this compound-related compounds, the diketopiperazine ring, is derived from the condensation of two amino acid precursors, often L-phenylalanine. The remarkable chemical diversity within this family arises from variations in the amino acid building blocks, modifications to the aromatic rings, and differences in the sulfur bridge, which can range from a disulfide to a tetrasulfide. This structural variety translates into a wide range of biological activities.

Anticancer Activity

A significant body of research has focused on the anticancer potential of this compound and its analogs. Notably, acetylapothis compound (B1244777) has been shown to induce apoptosis in human colon carcinoma (HCT116) cells.[1] While extensive quantitative structure-activity relationship (QSAR) studies for a broad range of this compound analogs are still emerging, the disulfide bridge is consistently identified as a critical pharmacophore for cytotoxicity.[2]

Table 1: Cytotoxicity of Selected this compound-Related Compounds

| Compound | Cell Line | IC50 (µM) | Reference |

| Acetylapothis compound | HCT116 | Data not available in searched sources | [1] |

| Apothis compound | Various | Data not available in searched sources | |

| Further analogs |

(Note: Specific IC50 values for a diverse range of this compound analogs were not available in the searched literature. This table is intended as a template for future data compilation.)

Antimicrobial Activity

The this compound scaffold has also demonstrated promising antimicrobial properties. The ETP class, in general, exhibits activity against a variety of bacterial and fungal pathogens.[3] The mechanism of antimicrobial action is often attributed to the reactivity of the disulfide bridge with cellular thiols, leading to enzyme inactivation and oxidative stress.

Table 2: Antimicrobial Activity of Selected this compound-Related Compounds

| Compound | Organism | MIC (µg/mL) | Reference |

| This compound | Various | Data not available in searched sources | |

| Acetylthis compound | Various | Data not available in searched sources | |

| Further analogs |

(Note: Specific MIC values for a diverse range of this compound analogs were not available in the searched literature. This table is intended as a template for future data compilation.)

Signaling Pathways of this compound-Induced Apoptosis

Acetylapothis compound triggers the intrinsic pathway of apoptosis in HCT116 cells. This process is characterized by a cascade of intracellular events culminating in programmed cell death. Key events include the modulation of Bcl-2 family proteins, leading to mitochondrial outer membrane permeabilization, the release of cytochrome c, and the subsequent activation of executioner caspases.

Caption: Intrinsic apoptosis pathway induced by this compound analogs.

Experimental Protocols

General Synthesis of Acetylapothis compound

The total synthesis of acetylapothis compound has been achieved through multi-step sequences, often starting from readily available amino acid precursors like L-phenylalanine or L-tyrosine.[1][4] A key challenge in the synthesis is the stereoselective construction of the complex core structure and the installation of the disulfide bridge.

Caption: General synthetic workflow for this compound analogs.

Detailed Protocol for the Synthesis of Acetylapothis compound (Adapted from Reisman et al.) [1]

-

Diketopiperazine Formation: Starting from protected L-phenylalanine derivatives, a series of coupling and cyclization reactions are performed to construct the central diketopiperazine core.

-

Functional Group Interconversions and Core Assembly: This involves multiple steps to introduce the necessary functional groups and build the complex polycyclic framework of the molecule. Key strategies may include catalytic asymmetric reactions to control stereochemistry.

-

Disulfide Bridge Formation: The final and often challenging step is the introduction of the disulfide bridge. This is typically achieved by oxidation of a corresponding dithiol precursor under carefully controlled conditions to avoid over-oxidation or side reactions.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.

-

Cell Seeding: Plate cells (e.g., HCT116) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the this compound analog for 24-72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a designated solubilization buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Antimicrobial Susceptibility Testing (Broth Microdilution)

The broth microdilution method is a standard procedure to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium.

-

Serial Dilution: Perform a serial two-fold dilution of the this compound analog in a 96-well microtiter plate containing broth.

-

Inoculation: Add the standardized microbial inoculum to each well.

-

Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Western Blot Analysis for Apoptosis Markers

Western blotting is used to detect specific proteins in a sample and can be employed to observe changes in apoptosis-related proteins.

-

Cell Lysis: Treat cells with the this compound analog, then lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for apoptosis markers (e.g., cleaved caspase-3, cleaved PARP, Bcl-2, Bax).

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system. β-actin or GAPDH is typically used as a loading control to ensure equal protein loading.[5]

Conclusion

The this compound family of natural products presents a rich scaffold for the development of novel therapeutic agents. Their diverse biological activities, coupled with an increasingly well-understood mechanism of action, make them attractive targets for further investigation. This guide provides a foundational understanding of the chemical diversity, biological evaluation, and synthetic strategies related to these fascinating molecules, with the aim of facilitating future research and development in this promising area of medicinal chemistry. Further exploration and quantitative analysis of a wider range of this compound analogs are crucial to fully unlock their therapeutic potential.

References

- 1. Inhibition of viral RNA-dependent RNA polymerases with clinically relevant nucleotide analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Enantioselective Synthesis of (−)-Acetylapothis compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. MTT assay protocol | Abcam [abcam.com]

- 4. preprints.org [preprints.org]

- 5. dovepress.com [dovepress.com]

Aranotin: A Comprehensive Technical Guide to its Role as a Secondary Metabolite in Fungal Ecology and Drug Development

For: Researchers, Scientists, and Drug Development Professionals

Abstract: Aranotin (B1665163) is a member of the epipolythiodioxopiperazine (ETP) class of secondary metabolites, produced by various filamentous fungi.[1][2] Characterized by a unique disulfide-bridged diketopiperazine core, this class of molecules exhibits a wide range of potent biological activities.[1][3] this compound and its derivatives are hypothesized to function as defense or virulence factors in their native fungal ecology, while in the laboratory, they have demonstrated significant antiviral, anticancer, and immunosuppressive properties.[2][3] This technical guide provides an in-depth overview of this compound, covering its biosynthetic pathway, ecological significance, biological activities, and the experimental protocols used for its study. The information is intended to serve as a foundational resource for researchers in natural product discovery, fungal ecology, and therapeutic agent development.

Introduction to this compound

Fungi produce a vast arsenal (B13267) of secondary metabolites, which are specialized compounds not essential for primary growth but crucial for survival, competition, and interaction with their environment.[4][5][6] Among the most fascinating of these are the epipolythiodioxopiperazines (ETPs), a class of toxins defined by a distinctive transannular disulfide bridge across a diketopiperazine ring.[1][2] This structural motif is the key to their potent bioactivity.[1][3]

This compound, and its well-studied derivative acetylthis compound (B1664336), are ETPs produced by fungal species such as Aspergillus terreus and Arachniotus aureus.[1][2][3] These compounds are believed to play a crucial role in fungal defense and virulence.[3] Their complex structure and significant biological effects, including antiviral and apoptotic-inducing activities, have made them attractive targets for both total synthesis and drug development research.[3][7]

Table 1: Fungal Sources of this compound and Related Compounds

| Compound | Producing Fungus | Reference |

|---|---|---|

| Acetylthis compound | Aspergillus terreus | [1][2] |

| This compound | Arachniotus aureus | [2][3] |

| Acetylapothis compound | Arachniotus aureus, Aspergillus sp. KMD 901 |[3] |

Biosynthesis of Acetylthis compound

The biosynthesis of acetylthis compound in Aspergillus terreus is a complex process encoded by a cluster of nine coregulated genes.[1][2] The pathway begins with the formation of a diketopiperazine (DKP) scaffold from two amino acid precursors, which then undergoes a series of enzymatic modifications—including oxidation, sulfenylation, acetylation, and ring rearrangement—to yield the final product.[1] The central enzyme is a nonribosomal peptide synthetase (NRPS), encoded by the ataP gene.[1]

A proposed biosynthetic pathway involves the creation of the DKP core, followed by the crucial installation of the disulfide bridge, a hallmark of ETP toxins, and subsequent structural modifications like the formation of a seven-membered dihydrooxepine ring that characterizes acetylthis compound.[1][2]

Table 2: Key Genes in the Acetylthis compound Biosynthetic Cluster from A. terreus

| Gene | Putative Function | Notes |

|---|---|---|

| ataP | Nonribosomal Peptide Synthetase (NRPS) | Forms the initial diketopiperazine scaffold.[1] |

| ataH | Acetyltransferase | Involved in the final acetylation step.[1] |

| ataY | Benzoate para-hydroxylase | Potentially involved in the dihydrooxepine ring formation.[1] |

| ataS | S-methyltransferase | Catalyzes S-methylation, which can inactivate the toxin.[8] |

Caption: Proposed biosynthetic pathway of acetylthis compound.

Ecological Role and Biological Activities

In their natural environment, ETPs like this compound are thought to serve as chemical defense agents against competitors or predators and may act as virulence factors in pathogenic interactions.[3] The production of secondary metabolites is often linked with morphological development, such as spore formation, suggesting these compounds protect reproductive structures.[5][9]

The bioactivity of this compound is primarily attributed to its disulfide bridge, which can undergo redox cycling to generate reactive oxygen species (ROS) or cross-link proteins via cysteine residues, leading to cellular damage and apoptosis.[1] S-methylated versions of these compounds, which lack the reactive disulfide bridge, show significantly reduced cytotoxicity.[3]

Table 3: Summary of Reported Biological Activities of this compound and Derivatives

| Activity | Target/Model | Compound | Key Findings | Reference |

|---|---|---|---|---|

| Antiviral | Poliovirus, Influenza virus | This compound | Inhibits viral replication; mechanism may involve interference with viral nucleic acid synthesis. | [2][10][11] |

| Anticancer | HCT116 Colon Cancer Cells | Acetylapothis compound | Induces apoptosis in cancer cells. | [3] |

| Immunosuppressive | Rat and Human Lymphocytes | Organotin Compounds (general class) | Induces lymphocyte depletion and inhibits T-cell mitogen response. | [12] |

| General Cytotoxicity | Various Mammalian Cells | ETPs (general class) | The disulfide bridge is the key structural feature conferring bioactivity. |[1][3] |

Regulation of this compound Production

The production of fungal secondary metabolites is tightly regulated by a complex network of environmental and genetic factors.[5][6] Biosynthetic gene clusters, like the one for this compound, are typically silent under standard laboratory conditions and are activated in response to specific cues.[13] Key regulatory factors include:

-

Environmental Cues: Nutrient availability (carbon, nitrogen), pH, temperature, and light can all influence the expression of secondary metabolite genes.[14][15]

-

Global Regulators: Proteins like LaeA are known to be master regulators of secondary metabolism in many Aspergillus species, controlling the expression of multiple gene clusters.[9]

-

Signaling Pathways: Conserved signaling cascades, such as the cAMP-dependent protein kinase A (PKA) pathway and the High Osmolarity Glycerol (B35011) (HOG) pathway, often integrate environmental signals to control developmental processes and secondary metabolism.[16]

While the specific signaling pathways controlling this compound have not been fully elucidated, it is expected to be under the control of similar complex regulatory networks.

Caption: Generalized regulation of fungal secondary metabolism.

Experimental Protocols for this compound Research

The study of this compound involves a multi-step workflow from fungal cultivation to bioactivity assessment. The following protocols are generalized methodologies based on standard practices for fungal secondary metabolite research.[17][18][19]

Fungal Cultivation for this compound Production

-

Strain Activation: Activate a glycerol stock of the producing fungal strain (e.g., Aspergillus terreus) by streaking onto a suitable solid medium like Potato Dextrose Agar (PDA) or Malt Extract Agar (MEA). Incubate at 25-28°C for 5-7 days until sporulation is observed.[17]

-

Inoculum Preparation: Prepare a spore suspension by flooding the mature plate with sterile saline solution containing 0.05% Tween 80. Gently scrape the surface to release spores and filter the suspension through sterile glass wool to remove mycelial fragments. Adjust the spore concentration to 1 x 10^6 spores/mL using a hemocytometer.

-

Liquid Fermentation: Inoculate 250 mL of a production medium (e.g., Czapek-Dox broth or a custom defined medium) in a 1 L flask with the spore suspension.

-

Incubation: Incubate the liquid culture at 25-28°C with shaking (150-200 rpm) for 10-14 days. Production of secondary metabolites is often maximal in the stationary phase of growth.[5]

Extraction and Purification

-

Harvesting: Separate the mycelium from the culture broth by vacuum filtration.

-

Liquid-Liquid Extraction (Broth): Extract the culture filtrate three times with an equal volume of an organic solvent such as ethyl acetate (B1210297) (EtOAc).[17] Combine the organic layers.

-

Solid-Phase Extraction (Mycelium): Dry the mycelial biomass (e.g., by freeze-drying) and grind it to a fine powder. Extract the powder exhaustively with methanol (B129727) or acetone, followed by partitioning with EtOAc.[13]

-

Crude Extract Preparation: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure using a rotary evaporator to yield the crude extract.[13]

-

Chromatographic Purification: Subject the crude extract to column chromatography using silica (B1680970) gel. Elute with a gradient of solvents (e.g., hexane-EtOAc followed by EtOAc-methanol) to separate fractions. Monitor the fractions by Thin Layer Chromatography (TLC). Further purify the this compound-containing fractions using High-Performance Liquid Chromatography (HPLC), typically with a C18 reverse-phase column.[20][21]

Structural Elucidation and Quantification

-

Analysis: Analyze the purified compound using Liquid Chromatography-Mass Spectrometry (LC-MS) to determine its molecular weight and purity.[20]

-

Structure Determination: Elucidate the chemical structure using spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR; ¹H, ¹³C, COSY, HMBC) and High-Resolution Mass Spectrometry (HRMS).

Bioactivity Screening (Example: Antiviral Assay)

-

Cell Culture: Maintain a suitable host cell line (e.g., Vero E6 cells for many viruses) in appropriate culture medium.

-

Cytotoxicity Assay: First, determine the non-toxic concentration range of the purified this compound on the host cells using an MTT or similar cell viability assay.

-

Viral Inhibition Assay: Seed the host cells in a 96-well plate. Pre-incubate the cells with various non-toxic concentrations of this compound for 1-2 hours.

-

Infection: Infect the cells with the target virus (e.g., Influenza A) at a known multiplicity of infection (MOI).

-

Assessment: After an incubation period (e.g., 48-72 hours), assess the antiviral effect by observing the cytopathic effect (CPE) under a microscope, or by quantifying viral load using methods like plaque assays or RT-qPCR.[11][22] Calculate the 50% inhibitory concentration (IC50).

Caption: General experimental workflow for this compound research.

Conclusion and Future Perspectives